molecular formula C12H19NO3 B2855307 tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate CAS No. 1335031-70-3

tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate

Cat. No. B2855307
CAS RN: 1335031-70-3
M. Wt: 225.288
InChI Key: QIFOHUUCJIDZOS-DTWKUNHWSA-N
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Description

Tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate (TBOC) is a synthetic molecule with potential applications in a variety of scientific research fields. TBOC is a versatile compound that can be used in a variety of different experiments and has been studied extensively in recent years.

Scientific Research Applications

TBOC has a number of potential applications in scientific research. It has been used in a variety of different experiments, including studies of enzyme activity, protein folding, and drug delivery. TBOC has also been used in the study of molecular recognition, as it has the ability to bind to a variety of different molecules. Additionally, TBOC has been used in the study of drug-receptor interactions, as it has the ability to bind to a variety of different receptors.

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-butyl (1S,6R)-8-oxo-7-azabicyclo[42Its molecular weight (25334 g/mol) and physical form (powder) suggest that it may have good bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate”. For instance, its storage temperature is recommended to be 4°C, suggesting that it may be sensitive to heat .

Advantages and Limitations for Lab Experiments

TBOC has a number of advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, TBOC is relatively stable and has a low toxicity, making it safe to use in a variety of different experiments. However, there are some limitations to using TBOC in lab experiments. TBOC has a limited solubility in aqueous solutions and can be difficult to work with in certain experiments. Additionally, TBOC has a limited shelf life and can break down over time.

Future Directions

There are a number of potential future directions for TBOC. One potential direction is the development of new methods for synthesizing TBOC. Additionally, TBOC could be used in the development of new drug delivery systems. TBOC could also be used in the development of new drugs and drug-receptor complexes. Finally, TBOC could be used in the study of molecular recognition and could be used to develop new methods for identifying and targeting specific molecules.

Synthesis Methods

TBOC can be synthesized using a variety of methods. One of the most common methods for synthesizing TBOC is the reaction of 1-bromo-2-methylpropane with tert-butyl hypochlorite. This reaction produces TBOC as well as a number of byproducts. Other methods for synthesizing TBOC include the reaction of methyl propionate with tert-butyl hypochlorite, and the reaction of tert-butyl hypochlorite with ethyl acetate.

properties

IUPAC Name

tert-butyl (1S,6R)-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8(9)10(13)14/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFOHUUCJIDZOS-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCCC[C@@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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